dcvj dcvj Fluorescent rotor probe for staining proteins and cellular structures. Quantum yield increases with decreasing free rotation upon binding. Used to study kinetics of beta-amyloid fibril formation.
9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorogenic dye that is considered a fluorescent molecular rotor because its properties depend on the rotational relaxation of the molecule, which can be influenced by the viscosity of the solvent used. It has an excitation maximum at approximately 450 nm, and its emission is approximately 480 or 505 nm for low or high viscosity solvents, respectively. DCVJ has been used to study tubulin dynamics because its fluorescence increases when bound to tubulin sheets but is lower when bound to microtubules.

Brand Name: Vulcanchem
CAS No.: 58293-56-4
VCID: VC21230309
InChI: InChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2
SMILES: C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N
Molecular Formula: C16H15N3
Molecular Weight: 249.31 g/mol

dcvj

CAS No.: 58293-56-4

Cat. No.: VC21230309

Molecular Formula: C16H15N3

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

dcvj - 58293-56-4

Specification

Description Fluorescent rotor probe for staining proteins and cellular structures. Quantum yield increases with decreasing free rotation upon binding. Used to study kinetics of beta-amyloid fibril formation.
9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorogenic dye that is considered a fluorescent molecular rotor because its properties depend on the rotational relaxation of the molecule, which can be influenced by the viscosity of the solvent used. It has an excitation maximum at approximately 450 nm, and its emission is approximately 480 or 505 nm for low or high viscosity solvents, respectively. DCVJ has been used to study tubulin dynamics because its fluorescence increases when bound to tubulin sheets but is lower when bound to microtubules.

CAS No. 58293-56-4
Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
IUPAC Name 2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)propanedinitrile
Standard InChI InChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2
Standard InChI Key LROAUBRDKLVBCP-UHFFFAOYSA-N
SMILES C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N
Canonical SMILES C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N

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